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Abstract

[4-(Tetrahydropyran-4-yloxy)phenyllmethylamine is a valuable building block in medicinal
chemistry, frequently utilized in the synthesis of pharmacologically active molecules. The
incorporation of the tetrahydropyran (THP) moiety is a strategic approach to enhance the
physicochemical properties of drug candidates, such as solubility and metabolic stability. This
technical guide provides a comprehensive overview of the chemical properties, a detailed
representative synthesis protocol, safety information, and the role of this compound in drug
discovery, particularly in the context of kinase inhibitors.

Chemical and Physical Properties

[4-(Tetrahydropyran-4-yloxy)phenyllmethylamine is a primary amine featuring a phenyl ring
substituted with a tetrahydropyran ether linkage. While specific experimental data for this
compound is not widely published, its properties can be inferred from available data on closely
related structures and computational predictions.

Table 1: General Properties
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Property Value Source
CAS Number 864266-61-5 [1][2]
Molecular Formula C12H17NO2 [1][2]
Molecular Weight 207.27 g/mol [11[2]
IUPAC Name -{oxan-4- [1]

yloxy)phenyllmethanamine

(4-((Tetrahydro-2H-pyran-4-
Synonyms _ [1]
yl)oxy)phenyl)methanamine

Table 2: Physicochemical Properties (Predicted and Inferred)

Property Value Notes

Based on similar structures.
Boiling Point ~340-360 °C (Predicted) The hydrochloride salt is also
available.[3]

The cyclic ether moiety

generally improves aqueous
Solubility Enhanced water solubility solubility compared to

analogous alkyl or cycloalkyl

groups.[4]

Likely a liquid or low-melting
Appearance . Based on related compounds.
solid at room temperature

Synthesis

The most common and efficient method for the synthesis of [4-(Tetrahydropyran-4-
yloxy)phenyllmethylamine is the reductive amination of the corresponding aldehyde, 4-
(Tetrahydropyran-4-yloxy)benzaldehyde. This starting material is commercially available. The
reaction involves the formation of an imine intermediate from the aldehyde and an ammonia
source, followed by in-situ reduction to the primary amine.
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General Reaction Scheme

Reductive Amination

@-(Tetrahyd ropyran-4-yloxy)benzaldehyda

+ NH4OAC
+ NaBH(OAC)3

:

@-(Tetrahydropyran-4-y|oxy)phenyl]methylamina

Click to download full resolution via product page

Caption: General scheme for the synthesis via reductive amination.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the reductive amination of aromatic
aldehydes.[5][6]

Materials:

o 4-(Tetrahydropyran-4-yloxy)benzaldehyde

Ammonium acetate (NHsOAcC)

Sodium triacetoxyborohydride (NaBH(OAC)3)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Methanol (MeOH)

Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2S0a4) or magnesium sulfate (MgSQOa)
Round-bottom flask

Magnetic stirrer

Standard glassware for extraction and purification

Procedure:

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
add 4-(Tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) and the chosen solvent (DCM or
DCE).

Imine Formation: Add ammonium acetate (5-10 eq) to the solution and stir at room
temperature for 1-2 hours to facilitate the formation of the imine intermediate.

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-
wise. The reaction is typically exothermic, and the temperature should be monitored.

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of
the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous
NaHCOs solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract
the aqueous layer with DCM (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SOa or
MgSOa, filter, and concentrate under reduced pressure. The crude product can be purified by
silica gel column chromatography to yield the pure [4-(Tetrahydropyran-4-
yloxy)phenyllmethylamine.

Table 3: Summary of Reaction Parameters
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Parameter

Condition/Value

Notes

Starting Material

4-(Tetrahydropyran-4-
yloxy)benzaldehyde

Commercially available.

Amine Source

Ammonium Acetate

A large excess drives the
equilibrium towards imine

formation.

Reducing Agent

Sodium triacetoxyborohydride

A mild and selective reagent

for reductive aminations.[5]

Solvent

Dichloromethane (DCM) or
1,2-Dichloroethane (DCE)

Anhydrous conditions are

preferred.

Stoichiometry

Aldehyde: 1 eq, NH4OAc: 5-10
eq, NaBH(OAc)s: 1.5-2 eq

Temperature

Room Temperature

Mild conditions are generally

sufficient.

Reaction Time

12-24 hours

Monitor by TLC or LC-MS.

Safety and Handling

A specific Safety Data Sheet (SDS) for [4-(Tetrahydropyran-4-yloxy)phenyllmethylamine is

not readily available. However, based on the functional groups present and data for similar

compounds, the following precautions should be taken:

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation
of vapors and contact with skin and eyes. Wear appropriate personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat.

Flammability: While not expected to be highly flammable, keep away from open flames and
sources of ignition.

Toxicity: The toxicological properties have not been fully investigated. Handle with care as
with any research chemical.

Storage: Store in a tightly sealed container in a cool, dry place.
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Applications in Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in modern medicinal chemistry. Its
inclusion in drug candidates can improve key ADME (Absorption, Distribution, Metabolism, and
Excretion) properties. Specifically, the ether oxygen can act as a hydrogen bond acceptor, and
the THP ring is generally more resistant to metabolic degradation than more lipophilic
carbocycles.

Role as a Bioisostere

The THP ring is often used as a bioisosteric replacement for cyclohexane or piperidine rings to
enhance aqueous solubility and modulate lipophilicity.

Kinase Inhibitors

The [4-(Tetrahydropyran-4-yloxy)phenyllmethylamine moiety is a key structural element in
the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling, and their
dysregulation is implicated in diseases such as cancer.

ATM Kinase Inhibition: The THP-amine motif is found in potent and selective inhibitors of
Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical enzyme in the DNA damage
response (DDR) pathway. Inhibiting ATM can sensitize cancer cells to radiation and
chemotherapy.
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Caption: Role of ATM kinase inhibitors in the DNA damage response pathway.

FLT3 Kinase Inhibition: FMS-like tyrosine kinase 3 (FLT3) is another important target in cancer

therapy, particularly for acute myeloid leukemia (AML). The structural motif of the title

compound is relevant to the development of FLT3 inhibitors. These inhibitors block the

signaling cascade that promotes cancer cell proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylamine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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